molecular formula C22H17N3O2S2 B3713018 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

Cat. No.: B3713018
M. Wt: 419.5 g/mol
InChI Key: SPLIKULUSXTDMT-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling with Phenyl Isocyanate: The benzothiazole derivative is then reacted with phenyl isocyanate to form the corresponding carbamothioyl derivative.

    Introduction of the Phenoxyacetamide Group: The final step involves the reaction of the carbamothioyl derivative with phenoxyacetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts can be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxyacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulation of Receptor Activity: Interacting with cellular receptors to modulate their activity and downstream signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:

    N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the phenoxy group.

    N-(1,3-benzothiazol-2-yl)-2-pyridylacetamide: Contains a pyridyl group instead of a phenoxy group.

    N-(1,3-benzothiazol-2-yl)-2-thienylacetamide: Contains a thienyl group instead of a phenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c26-20(14-27-17-9-2-1-3-10-17)25-22(28)23-16-8-6-7-15(13-16)21-24-18-11-4-5-12-19(18)29-21/h1-13H,14H2,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLIKULUSXTDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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